4-{[5-Nitro-2-(pyrrolidin-1-yl)phenyl]sulfonyl}morpholine
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Overview
Description
4-{[5-Nitro-2-(pyrrolidin-1-yl)phenyl]sulfonyl}morpholine is a complex organic compound that features a morpholine ring, a nitro group, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[5-Nitro-2-(pyrrolidin-1-yl)phenyl]sulfonyl}morpholine typically involves multiple steps. One common approach starts with the nitration of 2-(pyrrolidin-1-yl)phenyl sulfone, followed by the introduction of the morpholine ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation reactions, followed by purification steps such as recrystallization or chromatography. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[5-Nitro-2-(pyrrolidin-1-yl)phenyl]sulfonyl}morpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide group.
Substitution: The morpholine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-{[5-Amino-2-(pyrrolidin-1-yl)phenyl]sulfonyl}morpholine.
Scientific Research Applications
4-{[5-Nitro-2-(pyrrolidin-1-yl)phenyl]sulfonyl}morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 4-{[5-Nitro-2-(pyrrolidin-1-yl)phenyl]sulfonyl}morpholine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{[5-Nitro-2-(pyrrolidin-1-yl)phenyl]sulfonyl}piperidine
- 4-{[5-Nitro-2-(pyrrolidin-1-yl)phenyl]sulfonyl}pyridine
- 4-{[5-Nitro-2-(pyrrolidin-1-yl)phenyl]sulfonyl}benzene
Uniqueness
Compared to similar compounds, 4-{[5-Nitro-2-(pyrrolidin-1-yl)phenyl]sulfonyl}morpholine is unique due to the presence of the morpholine ring, which can enhance its solubility and bioavailability. Additionally, the combination of the nitro and sulfonyl groups provides a versatile platform for further chemical modifications and applications.
Properties
IUPAC Name |
4-(5-nitro-2-pyrrolidin-1-ylphenyl)sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5S/c18-17(19)12-3-4-13(15-5-1-2-6-15)14(11-12)23(20,21)16-7-9-22-10-8-16/h3-4,11H,1-2,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URSOVLJOQDPHFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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